![molecular formula C33H40N2O9 B1672293 Isoreserpine CAS No. 482-85-9](/img/structure/B1672293.png)
Isoreserpine
Overview
Description
Isoreserpine is a naturally occurring indole alkaloid derived from the roots of the Rauwolfia serpentina plant. It is an epimer of reserpine, differing in the stereochemistry at the C3 position. This compound has been studied for its pharmacological properties, particularly its effects on the central nervous system and cardiovascular system.
Mechanism of Action
Target of Action
Isoreserpine, an epimer of reserpine , primarily targets the beta-catenin and Siah-1 proteins . Beta-catenin plays a crucial role in cell-cell adhesion and gene transcription, while Siah-1 is involved in the ubiquitin-proteasome pathway for protein degradation .
Mode of Action
This compound promotes the degradation of intracellular beta-catenin by up-regulating Siah-1 . This interaction results in a decrease in the level of intracellular beta-catenin, which subsequently affects the expression of beta-catenin/T-cell factor (TCF)-dependent genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation. By promoting the degradation of beta-catenin, this compound inhibits the Wnt signaling pathway, leading to the repression of beta-catenin/TCF-dependent genes, such as cyclin D1 and c-myc .
Pharmacokinetics
Its parent compound, reserpine, is known to have a bioavailability of 50% . It undergoes metabolism in the gut and liver, and has an elimination half-life with an average of 33 hours
Result of Action
The molecular effect of this compound’s action is the degradation of intracellular beta-catenin and the up-regulation of Siah-1 . On a cellular level, this leads to the suppression of HCT116 colon cancer cell proliferation by repressing the expression of beta-catenin/TCF-dependent genes .
Action Environment
Additionally, individual factors such as genetics, stress, and drug use can influence the efficacy of similar drugs
Biochemical Analysis
Biochemical Properties
Isoreserpine, like Reserpine, is rich in indole alkaloids . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. It may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoreserpine involves several key steps, including the formation of the indole moiety and the construction of the pentacyclic framework. One of the notable synthetic routes is the Diels-Alder reaction, which is used to construct the highly functionalized six-membered rings. The stereochemistry at the C3 position is introduced through a series of substrate-stereocontrolled reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Rauwolfia serpentina, followed by purification processes. The extraction process includes the use of solvents such as methanol and ethanol to isolate the alkaloids, which are then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Isoreserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Cancer Treatment Applications
1.1. Reversal of Multidrug Resistance
One of the most significant findings regarding isoreserpine is its ability to reverse multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette transporter ABCB1 (P-glycoprotein). A study demonstrated that this compound can inhibit the efflux function of ABCB1, thereby restoring the sensitivity of cancer cells to conventional chemotherapeutic agents such as doxorubicin and colchicine. This effect was observed at non-toxic concentrations, suggesting a promising therapeutic potential for this compound in treating MDR-associated cancers .
Table 1: this compound's Effect on Drug Sensitivity in Cancer Cells
Drug | Effect | Concentration |
---|---|---|
Doxorubicin | Restored sensitivity | Non-toxic levels |
Colchicine | Restored sensitivity | Non-toxic levels |
Calcein-AM | Inhibited efflux | Dose-dependent manner |
1.2. Promotion of Beta-Catenin Degradation
This compound has also been shown to promote the degradation of beta-catenin, a key protein involved in cell signaling pathways that regulate cell growth and proliferation. In colon cancer cells (HCT116), this compound up-regulated Siah-1, leading to increased degradation of beta-catenin. This mechanism suggests that this compound could potentially inhibit tumor growth by disrupting important signaling pathways associated with cancer progression .
Antiproliferative Activity
This compound exhibits significant antiproliferative effects across various cancer cell lines. In vitro studies using the MTT assay indicated that this compound reduced cell viability in a dose-dependent manner. This characteristic makes it a candidate for further development as an anticancer agent.
Table 2: Antiproliferative Effects of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
KB-V-1 | 15 | Inhibition of ABCB1-mediated efflux |
HCT116 | 20 | Upregulation of Siah-1 |
Potential for Drug Repositioning
Recent bioinformatics approaches have suggested that this compound may be repositioned as a therapeutic agent for hepatocellular carcinoma and other malignancies. By analyzing cellular pathways and interactions, researchers have identified this compound's potential effects on various signaling pathways critical to cancer development .
Safety Profile and Toxicity
The relatively low toxicity profile of this compound compared to other chemotherapeutic agents makes it an attractive candidate for further research and clinical trials. Its ability to enhance drug sensitivity without significant side effects positions it as a viable option for combination therapies aimed at overcoming drug resistance in cancer treatments .
Comparison with Similar Compounds
Similar Compounds
Reserpine: Isoreserpine is an epimer of reserpine, differing in the stereochemistry at the C3 position.
Ajmalicine: Another indole alkaloid with similar pharmacological properties.
Yohimbine: An indole alkaloid with similar structural features but different pharmacological effects.
Uniqueness
This compound is unique due to its specific stereochemistry, which affects its stability and pharmacological properties. The axial attachment of the indole to the piperidine ring in this compound renders it more stable compared to reserpine .
Biological Activity
Isoreserpine, a compound derived from the plant Rauwolfia serpentina, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Overview of this compound
This compound is an indole alkaloid that shares structural similarities with reserpine. Its biological activities have been investigated in various studies, revealing its potential as an anti-cancer agent, neuroprotective compound, and modulator of neurotransmitter systems.
1. Anticancer Properties
This compound has shown promising results in preclinical studies regarding its anticancer effects. Notably, it promotes the degradation of β-catenin via up-regulation of Siah-1 in HCT116 colon cancer cells, which may contribute to its anti-tumor activity . A study demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including colon cancer .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 10 | β-catenin degradation via Siah-1 up-regulation |
SW480 | 12 | Induction of apoptosis and modulation of P-glycoprotein |
MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
2. Neuroprotective Effects
Research indicates that this compound may also have neuroprotective properties. It has been implicated in reducing neurotoxicity in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests a potential role in treating conditions such as Alzheimer's disease .
This compound's mechanisms involve several pathways:
- Inhibition of Cell Proliferation : this compound has been shown to decrease cell viability in cancer cells through the MTT assay, indicating its potential as a chemotherapeutic agent .
- Modulation of Neurotransmitter Systems : this compound affects serotonin and noradrenaline levels, contributing to its psychotropic effects and potential use in treating mood disorders .
- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Study 1: Colon Cancer Treatment
In a study involving HCT116 cells, this compound was administered at varying concentrations. The results indicated significant inhibition of cell growth and induction of apoptosis at concentrations above 10 µM. This suggests that this compound could be a viable candidate for developing new treatments for colorectal cancer .
Case Study 2: Neuroprotection
A murine model study demonstrated that this compound administration resulted in reduced neurotoxic effects associated with oxidative stress. The findings support the hypothesis that this compound may protect against neuronal damage and could be explored for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
methyl (1S,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHRUUCFGRFIF-VPHNHGCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858952 | |
Record name | Isoreserpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-85-9 | |
Record name | Isoreserpine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoreserpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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